{[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)amine
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Overview
Description
{[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)amine is a chemical compound characterized by the presence of difluoromethoxy and methoxy groups attached to a phenyl ring, which is further connected to a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-difluoromethoxy-3-hydroxybenzaldehyde with appropriate reagents to introduce the methoxy group and subsequently form the desired amine. The reaction conditions often include the use of catalysts such as tetrabutylammonium bromide and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include steps such as O-alkylation, oxidation, and N-acylation, with careful control of reaction parameters to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
{[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the phenyl ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phenolic compounds, while substitution reactions can introduce new functional groups to the phenyl ring .
Scientific Research Applications
{[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)amine has several scientific research applications:
Mechanism of Action
The mechanism of action of {[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a hydrogen-bond donor, influencing the activity of these targets and modulating various biological pathways . The specific pathways involved depend on the context of its use, such as inhibiting enzyme activity or binding to receptor sites .
Comparison with Similar Compounds
Similar Compounds
Roflumilast: A potent enzyme inhibitor with a similar difluoromethoxy group.
Pantoprazole: A proton pump inhibitor that also contains a difluoromethoxy moiety.
Sorafenib: A drug with a trifluoromethyl group, used in cancer therapy.
Uniqueness
{[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a hydrogen-bond donor and its structural versatility make it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-[4-(difluoromethoxy)-3-methoxyphenyl]-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO2/c1-13-6-7-3-4-8(15-10(11)12)9(5-7)14-2/h3-5,10,13H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPRKRPFUOCRID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1)OC(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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